molecular formula C8H12OS B7895024 2-(3-Methyl-2-thienyl)-2-propanol

2-(3-Methyl-2-thienyl)-2-propanol

Cat. No.: B7895024
M. Wt: 156.25 g/mol
InChI Key: NONPCJGVRPQUDS-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-thienyl)-2-propanol is an organic compound with a molecular structure that includes a thiophene ring substituted with a methyl group and a hydroxyl group on a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-thienyl)-2-propanol typically involves the reaction of 3-methylthiophene with a suitable reagent to introduce the propanol group. One common method is the Grignard reaction, where 3-methylthiophene is reacted with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions usually involve anhydrous solvents and a controlled temperature to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Catalysts and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-thienyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-Methyl-2-thienyl)-2-propanone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Introduction of halogens or other functional groups on the thiophene ring.

Scientific Research Applications

2-(3-Methyl-2-thienyl)-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Methyl-2-thienyl)-2-propanol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylthiophene: Lacks the propanol group, making it less versatile in chemical reactions.

    2-(2-Thienyl)-2-propanol: Similar structure but with a different substitution pattern on the thiophene ring.

Uniqueness

2-(3-Methyl-2-thienyl)-2-propanol is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-methylthiophen-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c1-6-4-5-10-7(6)8(2,3)9/h4-5,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONPCJGVRPQUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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